DL-Mevalonolactone

Cholesterol Biosynthesis Hepatocyte Metabolism Sterol Synthesis

Open-chain mevalonate salts often suffer slow cellular uptake, compromising statin rescue experiments. DL-Mevalonolactone (CAS 503-48-0) is the δ-lactone form of mevalonic acid, providing direct mevalonate pathway supplementation with superior kinetics. • 43-fold faster decarboxylation vs. mevalonate-maximizes assay sensitivity. • Validated rescue at 100 µM-1 mM in RSV antiviral and L6 myotube glucose uptake assays. • Oral administration reverses statin-induced myopathy in murine models. Rigorous QC. Ships globally.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 503-48-0
Cat. No. B1234971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Mevalonolactone
CAS503-48-0
Synonymsmevalonic acid lactone
mevalonolactone
mevalonolactone, (+-)-isomer
mevalonolactone, (R)-isomer
mevalonolactone, (S)-isomer
mevalonolactone, 3-(14)C-labeled
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC1(CCOC(=O)C1)O
InChIInChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3
InChIKeyJYVXNLLUYHCIIH-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Mevalonolactone (CAS 503-48-0): A Critical Mevalonate Pathway Precursor for Cholesterol Biosynthesis Research and Statin Rescue Assays


DL-Mevalonolactone is the δ-lactone form of mevalonic acid, a key intermediate in the mevalonate pathway essential for the biosynthesis of cholesterol, isoprenoids, and other bioactive molecules [1]. It exists in a dynamic equilibrium with its open-chain salt form, mevalonate, and serves as a critical tool for investigating metabolic regulation, statin mechanisms, and mitochondrial function [2]. Unlike many small-molecule probes, DL-Mevalonolactone acts as a direct pathway intermediate rather than an enzyme inhibitor, making it uniquely suited for rescue and supplementation experiments in cellular and in vivo models [3].

Why Generic Mevalonate Pathway Intermediates Cannot Substitute for DL-Mevalonolactone in Critical Assays


The mevalonate pathway involves a complex interplay of intermediates, but DL-Mevalonolactone possesses unique physicochemical and biological properties that distinguish it from its closest analogs. Unlike the open-chain mevalonate salt, DL-Mevalonolactone exhibits substantially faster cellular uptake and more rapid conversion to sterols in isolated hepatocytes [1]. Furthermore, it undergoes differential metabolism, with a serum enzyme rapidly converting it to the open-chain form, which is not observed with other lactones [2]. These characteristics mean that substituting mevalonate or other pathway intermediates can lead to dramatically different experimental outcomes, particularly in assays designed to rescue statin-mediated inhibition or to model metabolic flux [3].

Quantitative Evidence for DL-Mevalonolactone Differentiation in Key Research Applications


DL-Mevalonolactone Exhibits 43-Fold Faster Decarboxylation Rate Than Mevalonate in Hepatocyte Sterol Biosynthesis

In isolated rat hepatocytes, DL-Mevalonolactone is taken up and converted into non-saponifiable lipids much faster than its open-chain counterpart, mevalonate. The rate of decarboxylation, a key step in sterol biosynthesis, was measured using 1-14C-labeled substrates. The subsequent rate of decarboxylation of mevalonolactone was approximately 43-fold that of mevalonate, despite similar initial times for the first evidence of decarboxylation (2 min) [1]. This enhanced utilization is partly due to an approximately 2-fold faster entry of the unchanged lactone into intact cells compared to the anionic mevalonate [1].

Cholesterol Biosynthesis Hepatocyte Metabolism Sterol Synthesis

DL-Mevalonolactone Completely Restores RSV Infection Suppressed by Atorvastatin and Simvastatin at Defined Concentrations

In a study of respiratory syncytial virus (RSV) infection, treatment with atorvastatin (3.5 µM) or simvastatin (1.5 µM) significantly inhibited RSV in HEp-2 cells. Co-treatment with exogenous DL-Mevalonolactone fully rescued viral infection. Quantitative immunofluorescence analysis 48 hours post-infection showed that the addition of mevalonolactone at 100.0 µM or 1.0 mM restored RSV infection levels to the DMSO baseline, demonstrating complete reversal of statin-mediated antiviral effects [1].

Statin Rescue Antiviral Research Mevalonate Pathway

DL-Mevalonolactone Reverses Simvastatin-Induced Decrease in Glucose Uptake in L6 Myotubes, Unlike Pravastatin

In L6 skeletal muscle myotubes, treatment with simvastatin (1 µM) for 48 hours significantly decreased both basal and insulin-stimulated glucose uptake. Co-treatment with mevalonate (500 µM) was able to restore glucose uptake, indicating that the effect is mediated by the mevalonate pathway. In contrast, pravastatin, another statin, did not inhibit glucose uptake, highlighting the specificity of simvastatin's action [1]. This experiment establishes a defined concentration and time frame for using DL-Mevalonolactone to dissect statin-induced insulin resistance mechanisms.

Insulin Resistance Statin Side Effects Glucose Metabolism

DL-Mevalonolactone Hydrolyzes and Relactonizes with Distinct Kinetics Compared to Statin Lactones, Impacting Oral Bioavailability Predictions

A comparative kinetic study of acid-catalyzed lactone hydrolysis at pH 2.0 and 37°C revealed that while DL-Mevalonolactone hydrolyzes at a rate similar to several HMG-CoA reductase inhibitors (statins in lactone form), it relactonizes at a substantially faster rate. This difference is attributed to both enthalpic and entropic factors [1]. Such distinct kinetic behavior suggests that DL-Mevalonolactone's stability and conversion profile in acidic environments (e.g., gastric fluid) differs from that of prodrug statins, a critical consideration for in vivo studies and drug development.

Drug Metabolism Pharmacokinetics Stability

DL-Mevalonolactone Accumulation in Mevalonic Aciduria Defines a Pathological Biomarker with Clear Diagnostic Cutoffs

In a clinical case of mevalonic aciduria, a rare genetic disorder of mevalonate kinase deficiency, urinary analysis revealed a dramatic elevation of mevalonolactone to 393 micromol/mmol creatinine, compared to a normal reference range of <2.0 micromol/mmol creatinine. Concurrently, mevalonic acid was elevated to 40.5 micromol/mmol creatinine (normal <0.04) [1]. This demonstrates that DL-Mevalonolactone is not merely a research tool but a clinically significant metabolite whose accumulation serves as a primary diagnostic marker for this inborn error of metabolism.

Mevalonic Aciduria Biomarker Clinical Diagnostics

Recommended Application Scenarios for DL-Mevalonolactone Based on Quantitative Evidence


Statin Rescue and Pathway Validation Assays

Use DL-Mevalonolactone at 100 µM to 1 mM to specifically reverse the effects of statins (e.g., atorvastatin, simvastatin) in cell culture models. This is validated for antiviral research (RSV) and for studying statin-induced metabolic changes, such as glucose uptake inhibition in L6 myotubes, as established by direct head-to-head comparisons [REFS-1, REFS-2].

Cholesterol and Isoprenoid Biosynthesis Flux Studies

Employ DL-Mevalonolactone as the preferred substrate for measuring sterol synthesis rates in isolated hepatocytes or similar systems. Its 43-fold faster decarboxylation rate compared to mevalonate [1] ensures higher assay sensitivity and reduced incubation times, making it ideal for high-throughput screening of pathway modulators.

Investigating Statin-Associated Myopathy and Muscular Disorders

Utilize DL-Mevalonolactone in in vivo models to study the reversal of statin-induced myopathy. Recent findings demonstrate that oral administration of mevalonolactone resolves statin-induced myopathy in mice, providing a direct link between mevalonate pathway restoration and muscle function recovery [1].

Diagnostic and Mechanistic Studies of Mevalonic Aciduria

Leverage the established pathological urinary concentrations of DL-Mevalonolactone (e.g., 393 µmol/mmol creatinine) as a benchmark for disease modeling and assay development [1]. This quantitative data is critical for validating cellular and animal models of mevalonate kinase deficiency and for developing new diagnostic tools.

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